molecular formula C11H12BrFN2S B15150760 5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B15150760
M. Wt: 303.20 g/mol
InChI Key: YMXKZZPVPISTCP-UHFFFAOYSA-N
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Description

5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromomethyl group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and is chemo-tolerant, making it suitable for the preparation of various bromomethyl sulfides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives.

Scientific Research Applications

5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. detailed studies on its mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, bromomethyl group, and fluorophenyl group

Properties

Molecular Formula

C11H12BrFN2S

Molecular Weight

303.20 g/mol

IUPAC Name

5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12BrFN2S/c12-5-10-7-15-11(16-10)14-6-8-1-3-9(13)4-2-8/h1-4,10H,5-7H2,(H,14,15)

InChI Key

YMXKZZPVPISTCP-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)NCC2=CC=C(C=C2)F)CBr

Origin of Product

United States

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